molecular formula C9H18N2O B1171493 cyanovirin N CAS No. 184539-38-6

cyanovirin N

Cat. No.: B1171493
CAS No.: 184539-38-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Identification and Isolation from Nostoc ellipsosporum

Cyanovirin-N (CV-N) is a novel 11-kDa protein that was first identified and isolated from aqueous extracts of the cultured cyanobacterium, or blue-green alga, Nostoc ellipsosporum. nih.govasm.orgnih.govasm.orgnih.gov The discovery was the result of a concerted effort by the National Cancer Institute (NCI) in the United States to identify novel agents from natural sources with potential anti-HIV activity. nih.govwikipedia.org The purification of this unique protein was achieved using techniques such as reverse-phase high-pressure liquid chromatography (HPLC). nih.gov Subsequent research enabled the production of recombinant CV-N in systems like Escherichia coli, which was found to be indistinguishable from the natural protein. nih.govcabidigitallibrary.orgnih.gov CV-N is composed of a single chain of 101 amino acids and features significant internal sequence duplication. nih.gov Its structure contains two intramolecular disulfide bonds, the cleavage of which results in the loss of its anti-HIV activity. nih.govuniprot.org The protein is remarkably stable, capable of withstanding harsh conditions such as boiling, treatment with detergents, and multiple freeze-thaw cycles without a significant loss of biological function. uniprot.org

Initial Characterization as a Potent Anti-HIV Agent

The initial characterization of Cyanovirin-N revealed it to be a highly potent virucidal agent against the Human Immunodeficiency Virus (HIV). nih.govnih.gov Both the natural and recombinant forms of CV-N demonstrated the ability to irreversibly inactivate a wide range of HIV-1 strains, as well as HIV-2 and Simian Immunodeficiency Virus (SIV), at low nanomolar concentrations. nih.govasm.orgcabidigitallibrary.org A key aspect of its anti-HIV mechanism is its ability to abort the cell-to-cell fusion and transmission of HIV-1 infection. nih.govasm.org This antiviral action is primarily mediated through high-affinity interactions with the viral surface envelope glycoprotein (B1211001), gp120. nih.govasm.orgnih.govnih.gov By binding to gp120, CV-N effectively blocks the virus's entry into target cells. nih.govnih.gov This interaction is distinct from the binding sites of the cellular receptor CD4 and known neutralizing antibodies, highlighting its unique mechanism of action. asm.org

Classification as a Cyanobacterial Lectin

Cyanovirin-N is classified as a cyanobacterial lectin, a type of protein that binds to specific carbohydrate structures. nih.govnih.govoup.comnih.gov Its potent antiviral activity stems from its ability to selectively target and bind to high-mannose oligosaccharides, particularly oligomannose-8 and oligomannose-9, which are present on the surface of various viral envelope glycoproteins. nih.govresearchgate.netnih.govasm.org This sugar-binding capability is the fundamental basis for its broad-spectrum antiviral effects. nih.govnih.gov The structure of CV-N contains two distinct carbohydrate-binding sites, which contribute to its high-affinity interactions with the glycans on viral proteins. nih.govacs.org This specific targeting of carbohydrate moieties on viral envelopes distinguishes CV-N from many other antiviral compounds. asm.org

Overview of Antiviral Activity Across Diverse Enveloped Viruses

The unique mechanism of targeting conserved glycan structures on viral surfaces gives Cyanovirin-N a broad spectrum of activity against a variety of enveloped viruses. nih.govnih.gov Its action is not limited to HIV, but extends to other significant human pathogens that possess similar high-mannose glycans on their envelope proteins.

CV-N exhibits powerful and broad activity against primate immunodeficiency viruses. nih.gov It effectively neutralizes diverse laboratory-adapted strains and primary clinical isolates of HIV-1, including those that are T-lymphocyte-tropic, macrophage-tropic, and dual-tropic. nih.govasm.org Furthermore, its virucidal effects extend to HIV-2 and SIV. nih.govasm.orgcabidigitallibrary.orgnih.gov The primary molecular target is the envelope glycoprotein gp120. asm.orgnih.govnih.gov CV-N binds with high affinity to the high-mannose glycans on gp120, which interferes with the glycoprotein's interaction with the CD4 receptor on host cells, a critical first step in the viral entry process. nih.govnih.govacs.org This interaction can also prevent the subsequent conformational changes required for fusion with the host cell membrane. nih.gov

Remarkably, Cyanovirin-N demonstrates highly potent antiviral activity against nearly all tested strains of influenza A and B viruses. nih.govresearchgate.netnih.gov This includes activity against various clinical isolates and even a neuraminidase inhibitor-resistant strain, with 50% effective concentration (EC₅₀) values typically ranging from 0.004 to 0.04 μg/ml. nih.govresearchgate.netidexlab.com The antiviral mechanism against influenza involves binding to the viral hemagglutinin (HA) glycoprotein, which, like HIV's gp120, is decorated with high-mannose oligosaccharides. wikipedia.orgnih.govresearchgate.netasm.org Pre-treatment of influenza virus particles with CV-N has been shown to reduce viral titers significantly. nih.govresearchgate.netnih.gov The correlation between HA binding and antiviral activity confirms that CV-N's interaction with these specific oligosaccharides is the basis for its anti-influenza effects. nih.govasm.org

The broad antiviral reach of Cyanovirin-N also includes filoviruses, such as the Ebola virus and Marburg virus. nih.govoup.com CV-N inhibits infection by these deadly pathogens by binding to their heavily glycosylated surface glycoproteins (GP). oup.comasm.orgnih.gov Specifically for the Ebola Zaire virus (EboZV), CV-N has been shown to bind to oligomannose-8 and oligomannose-9 structures on the viral GP. oup.comnih.gov In vitro studies using viruses pseudotyped with filovirus glycoproteins have determined the potency of CV-N. The EC₅₀ value for inhibiting EboZV GP-mediated entry is approximately 40–60 nmol/L. oup.comnih.gov CV-N is even more potent against Marburg virus GP-pseudotyped viruses, with an EC₅₀ of approximately 6–25 nmol/L. oup.comnih.gov

Data Tables

Table 1: Antiviral Activity of Cyanovirin-N

Virus FamilyVirusViral TargetEffective Concentration (EC₅₀)
RetroviridaeHuman Immunodeficiency Virus-1 (HIV-1)gp120Low nanomolar range nih.govasm.org
RetroviridaeHuman Immunodeficiency Virus-2 (HIV-2)gp120Low nanomolar range nih.govasm.org
RetroviridaeSimian Immunodeficiency Virus (SIV)gp120Low nanomolar range nih.govasm.org
OrthomyxoviridaeInfluenza A & B VirusesHemagglutinin (HA)0.004 - 0.04 μg/ml nih.govresearchgate.netidexlab.com
FiloviridaeEbola Virus (EboZV)Glycoprotein (GP)~40 - 60 nmol/L oup.comnih.gov
FiloviridaeMarburg Virus (MbgV)Glycoprotein (GP)~6 - 25 nmol/L oup.comnih.gov

Hepatitis C Virus

Cyanovirin-N demonstrates notable inhibitory activity against the Hepatitis C Virus (HCV), a primary cause of chronic liver disease. nih.govyoutube.com Research indicates that CV-N inhibits the infectivity of HCV at low nanomolar concentrations. nih.gov Studies using cell culture-produced HCV (HCVcc) and HCV pseudoparticles (HCVpp) have shown that CV-N can inhibit the virus with an IC50 value of 0.6 nM. nih.govnih.gov

The anti-HCV activity is attributed to the interaction between CV-N and the highly glycosylated envelope proteins of the virus. nih.gov By binding to these glycans, CV-N effectively blocks the interaction between the HCV envelope protein E2 and CD81, a crucial cell surface molecule required for the virus to enter host cells. nih.gov This demonstrates that targeting the glycans of HCV envelope proteins is a viable antiviral strategy. nih.gov

Herpesviruses (HHV-6, HSV-1)

The antiviral spectrum of Cyanovirin-N extends to members of the herpesvirus family. nih.gov It has been shown to inhibit human herpesvirus 6 (HHV-6), a virus that can use the CD46 receptor for entry. nih.gov CV-N potently inhibits the fusion of HHV-6-infected cells with permissive target cells. nih.gov In laboratory settings, the presence of 100 nM CV-N was shown to effectively inhibit HHV-6 infection of peripheral blood mononuclear cells. nih.gov

CV-N also exhibits pronounced antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). nih.govnih.gov In vitro studies on Vero cells demonstrated that CV-N could reduce the cytopathic effect (CPE) of HSV-1 and decrease the number of HSV-1 DNA copies in infected cells. nih.govnih.gov The 50% inhibitory concentration (IC50) was found to be 2.26 μg/mL when CV-N was added before viral infection and 30.16 μg/mL when added after infection. nih.govnih.gov

Measles Virus

Cyanovirin-N is also effective against the Measles virus (MeV), an enveloped virus from the paramyxovirus family. mdpi.comnih.gov The antiviral mechanism involves the inhibition of fusion and/or infection stages of the viral life cycle. nih.gov This activity is consistent with CV-N's known function of binding to N-linked high-mannose oligosaccharides on viral glycoproteins, which are also present on the surface of the measles virus. mdpi.com The nucleocapsid (N) protein of the measles virus is essential for encapsidating the viral genome and serves as a template for transcription and replication. cusabio.comuniprot.orgpsu.edu

Feline Immunodeficiency Virus (FIV)

Cyanovirin-N potently blocks infection by the Feline Immunodeficiency Virus (FIV), a lentivirus that causes an AIDS-like syndrome in cats. nih.govnih.govcornell.edu FIV is transmitted primarily through bite wounds and attacks the cat's immune system. wikipedia.orgicatcare.org The inhibitory action of CV-N against FIV is particularly noteworthy because, unlike HIV, some FIV strains infect cells in a CD4-independent manner, relying on the chemokine receptor CXCR4 for entry. nih.govnih.gov The ability of CV-N to inhibit FIV underscores its broad utility and suggests its mechanism can interfere with viral entry processes that are not strictly dependent on the CD4 receptor. nih.govnih.gov

SARS-CoV-2 (Variants Delta and Omicron)

Recent research has highlighted the efficacy of Cyanovirin-N against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. pnas.orgnih.gov CV-N has been shown to neutralize various SARS-CoV-2 variants, with particularly potent activity against the Delta and Omicron variants. pnas.orgagrotecnio.orgpnas.org Live virus-induced cytopathicity assays revealed that CV-N was most active against these later variants, with 50% effective concentration (EC50) values below 50 nM. pnas.org

The mechanism of action involves CV-N binding selectively to the heavily glycosylated Spike (S) protein that coats the SARS-CoV-2 virion. pnas.orgnih.gov Specifically, CV-N targets select high-mannose oligosaccharides in the S1 domain of the Spike protein, but it does not bind to the Receptor Binding Domain (RBD). pnas.orgnih.govpnas.org This distinct mechanism of targeting Spike glycans offers a different approach compared to many existing vaccines and antibody therapies that target the RBD. pnas.orgagrotecnio.org

Research Findings on Cyanovirin-N Antiviral Activity

VirusMechanism of ActionReported Potency
Hepatitis C Virus (HCV)Binds to envelope protein glycans, blocking the interaction between E2 and the cellular receptor CD81. nih.govIC50: 0.6 nM nih.gov
Herpes Simplex Virus-1 (HSV-1)Reduces cytopathic effect and decreases viral DNA copies in host cells. nih.govnih.govIC50: 2.26 μg/mL (pre-infection), 30.16 μg/mL (post-infection) nih.gov
Human Herpesvirus-6 (HHV-6)Inhibits fusion of infected cells with target cells. nih.govEffective at 100 nM nih.gov
Measles Virus (MeV)Inhibits viral fusion and/or infection. nih.govN/A
Feline Immunodeficiency Virus (FIV)Potently blocks infection, including CD4-independent entry. nih.govnih.govN/A
SARS-CoV-2Binds to high-mannose oligosaccharides on the Spike protein, outside the RBD, blocking infection. pnas.orgnih.govSee table below

Cyanovirin-N Efficacy Against SARS-CoV-2 Variants

SARS-CoV-2 VariantReported EC50 (Pseudovirus Assay)
Alpha (B.1.1.7)31-112 nM pnas.org
Beta (B.1.351)31-112 nM pnas.org
Gamma (P.1)31-112 nM pnas.org
Delta (B.1.617.2)<50 nM pnas.org
Omicron<50 nM pnas.org

Properties

CAS No.

184539-38-6

Molecular Formula

C9H18N2O

Synonyms

cyanovirin N

Origin of Product

United States

Molecular Architecture and Structural Biology of Cyanovirin N

Primary Sequence and Molecular Weight Characteristics

Cyanovirin-N is a single polypeptide chain composed of 101 amino acid residues. nih.govgmclore.org Its calculated molecular mass is approximately 11 kDa. nih.govgmclore.orgrcsb.org The primary structure of CV-N is notable for its significant internal sequence duplication. nih.gov When the sequence is divided into two halves, residues 1-50 and 51-101, a direct homology of 32% is observed between them. nih.govresearchgate.netwikipedia.org This alignment also reveals 13 conservative amino acid substitutions. nih.gov

The protein contains four cysteine residues that form two critical intramolecular disulfide bonds: one between Cys8 and Cys22, and another between Cys58 and Cys73. nih.govgmclore.org These disulfide linkages are essential for maintaining the structural stability of the protein. gmclore.org A sequence comparison against public databases shows no significant homology between CV-N and other known proteins, highlighting its unique primary structure. nih.govgmclore.orggmclore.org

CharacteristicDescription
Number of Residues 101
Molecular Weight ~11 kDa
Sequence Repeats Residues 1-50 and 51-101
Sequence Identity (between repeats) 32%
Disulfide Bonds Cys8 - Cys22, Cys58 - Cys73
Source Organism Nostoc ellipsosporum

Three-Dimensional Structural Elucidation

The three-dimensional architecture of Cyanovirin-N has been determined in both its solution and crystalline states, revealing a fascinating difference in its quaternary structure. While it exists predominantly as a monomer in solution, it forms a domain-swapped dimer in the crystal lattice.

The structure of Cyanovirin-N in solution was solved using multidimensional heteronuclear NMR spectroscopy. nih.govresearchgate.netgmclore.org These studies revealed that CV-N is a monomeric, elongated, and largely beta-sheet protein. nih.govasm.org The structure exhibits a pronounced internal two-fold pseudosymmetry, a direct consequence of its duplicated primary sequence. nih.govresearchgate.netasm.org The NMR structure provided the first detailed view of the protein's complex fold, which is composed of two homologous motifs. wikipedia.org

In contrast to the monomeric solution state, X-ray crystallography studies revealed that Cyanovirin-N crystallizes as a domain-swapped dimer. gmclore.orgrcsb.orgnih.gov This dimeric structure is formed when two CV-N monomers exchange one of their structural domains. Specifically, domain A of one monomer interacts with domain B of a crystallographically symmetry-related monomer, and vice versa. gmclore.orgrcsb.org This domain-swapping phenomenon was observed even when the crystallization experiments were initiated with purely monomeric protein samples, suggesting that conditions such as low pH and the presence of organic solvents (like isopropanol) used in crystallization can induce dimerization. gmclore.orgrcsb.org

In solution at neutral pH, Cyanovirin-N exists predominantly as a monomer. gmclore.orgnih.gov The domain-swapped dimer is considered a metastable, kinetically trapped structure under these conditions. nih.gov The transition between the monomeric and dimeric forms can be influenced by environmental factors. gmclore.org

Structurally, the individual domains within the domain-swapped dimer are remarkably similar to their counterparts in the monomeric NMR structure. gmclore.org The root-mean-square deviation (RMSD) between the main-chain atoms of the monomeric crystal structure (reconstructed from the dimer) and the NMR solution structure is only 0.55 Å, indicating a very high degree of structural conservation. gmclore.orgrcsb.org The primary difference lies in the quaternary arrangement; the monomer is a single, self-contained unit, whereas the dimer is an intertwined pair of molecules. gmclore.org NMR studies on the domain-swapped dimer in solution confirm it has four potential carbohydrate-binding sites, two of which are occluded in the crystal structure due to packing. nih.gov

FeatureNMR Solution StructureX-ray Crystal Structure
Quaternary State MonomerDomain-swapped dimer
Predominant Form In solution at neutral pHIn crystals; can form in solution under specific conditions (e.g., low pH)
Domain Arrangement Intramolecular (Domain A and B within one molecule)Intermolecular (Domain A of one monomer interacts with Domain B of another)
Structural Conservation High similarity of individual domains to the crystal structureHigh similarity of individual domains to the solution structure (0.55 Å RMSD)

Carbohydrate Binding Sites: Identification and Characterization

The ability of cyanovirin-N to interact with specific carbohydrate structures is central to its mechanism of action. This interaction is mediated by distinct binding sites within the protein's structure.

Localization of Binding Sites within Domains

Cyanovirin-N features two primary carbohydrate-binding sites, with one located in each of its two structural domains (Domain A and Domain B). oup.comnih.gov These domains are the result of an internal sequence duplication. nih.gov The binding sites are separated by approximately 40 Å. oup.comnih.gov Structural studies, including NMR spectroscopy and X-ray crystallography, have identified the specific amino acid residues that form these pockets. oup.com In Domain A, the binding site is a semicircular cleft composed of residues 1–7, 22–26, and 92–95. oup.com The binding site in Domain B is characterized as a deeper pocket involving residues 41–44, 50–56, and 74–78. oup.com

Differential Affinities of Binding Sites for Carbohydrate Ligands

A key feature of cyanovirin-N's carbohydrate interaction is the differing affinities of its two binding sites. nih.govacs.orgacs.org One site is characterized as having a high affinity for its carbohydrate ligands, while the other exhibits a lower affinity. nih.govacs.orgacs.org The high-affinity site is described as a deep pocket that almost completely envelops the disaccharide, whereas the lower-affinity site is a more open, semicircular cleft. nih.gov This disparity in binding affinity is significant for its interactions with complex, multi-antennary high-mannose oligosaccharides. For instance, the binding site in Domain A shows a slight preference for mannotriose, while Domain B preferentially binds to dimannose. nih.gov This differential affinity allows for effective cross-linking when the protein interacts with larger glycans like Man-9. nih.gov

Stoichiometry of CV-N to High-Mannose Oligosaccharides

The stoichiometry of the interaction between cyanovirin-N and high-mannose oligosaccharides is crucial for its biological efficacy. Studies have shown that CV-N can bind to the heavily glycosylated Spike protein of SARS-CoV-2 with a stoichiometry of 2:1, meaning two molecules of CV-N bind to one molecule of the Spike protein. pnas.orgnih.govnih.gov This binding occurs with high affinity, with a dissociation constant (Kd) as low as 15 nM. pnas.orgnih.govnih.gov This multivalent binding is a critical aspect of its potent antiviral activity, allowing for the cross-linking of glycans on viral surfaces.

Evolutionary Conservation and Cyanovirin N Homolog (CVNH) Family

Cyanovirin-N is the founding member of a family of homologous proteins, known as the Cyanovirin-N homolog (CVNH) family, which are found across different biological kingdoms.

Phylogenetic Distribution in Eukaryotes (e.g., fungi, ferns)

Table of Binding Site Residues in Cyanovirin-N

DomainResidue Ranges
Domain A1–7, 22–26, 92–95
Domain B41–44, 50–56, 74–78

Table of Cyanovirin-N Homologs (CVNH) in Eukaryotes

OrganismKingdomPhylum/Division
Tuber borchiiFungiAscomycota
Neurospora crassaFungiAscomycota
Ceratopteris richardiiPlantaePteridophyta (Ferns)

Structural Similarities and Differences among CVNHs

The Cyanovirin-N homolog (CVNH) family of lectins, found in various bacteria, fungi, and plants, shares a conserved three-dimensional fold with the founding member, Cyanovirin-N. nih.govembl-heidelberg.de However, detailed structural analyses have revealed noteworthy differences in loop conformations, local structures, the number and location of carbohydrate-binding sites, and the presence of disulfide bonds. nih.govnih.govnih.gov

The presence of disulfide bonds, critical for CV-N's stability, is not a universally conserved feature among its homologs. While CrCVNH retains the two disulfide bonds analogous to those in CV-N and even possesses an additional one, TbCVNH and NcCVNH lack disulfide bridges altogether. nih.gov This indicates that the structural stability of these homologs is maintained through other interactions.

A notable structural difference is observed in the "hinge" region that facilitates domain swapping in CV-N. In the homolog from Cyanothece (Cyt-CVNH), this region (residues Gly51–Thr58) adopts a loop conformation, in contrast to the extended hinge found in the domain-swapped structure of CV-N. nih.gov This difference in the hinge region conformation is significant as it affects the potential for dimerization and the presentation of binding sites.

A recently identified homolog, Dm-CVNH, shows a high degree of similarity to CV-N, with a predicted alignment RMSD of 0.5847 Å when compared to the experimentally determined solution structure of monomeric CV-N. nih.gov Despite this high structural correlation, there are important differences in the carbohydrate recognition domains (CRDs). The primary, higher-affinity CRD of Dm-CVNH has a Gly53 and a Leu75, where CV-N has a Ser52 and a Lys74, respectively. nih.gov The secondary, lower-affinity CRD shows even less homology, with five non-conservative amino acid changes compared to CV-N. nih.gov

The following table provides a summary of the structural similarities and differences between Cyanovirin-N and some of its characterized homologs.

FeatureCyanovirin-N (CV-N)Cyt-CVNHCrCVNHTbCVNHNcCVNHGzCVNHDm-CVNH
Source Organism Nostoc ellipsosporumCyanothece sp.Ceratopteris richardiiTuber borchiiNeurospora crassaGibberella zeaeDidemnum molle symbiont
Overall Fold Conserved CVNH foldConserved CVNH foldConserved CVNH foldConserved CVNH foldConserved CVNH foldConserved CVNH foldConserved CVNH fold
Disulfide Bonds 2 (Cys8-Cys22, Cys58-Cys73)Not specified300Not specifiedPredicted to be similar to CV-N
Carbohydrate Binding Sites 2 (one on each domain)2 (one on each domain)21 (on domain A)1 (on domain B)1 (on domain B)2 (with variations in CRDs)
Hinge Region Conformation Forms extended hinge in domain-swapped dimerAdopts a loop conformationNot specifiedNot specifiedNot specifiedNot specifiedPredicted to be similar to CV-N
Domain Swapping Observed (forms dimers)Does not form cross-linked aggregates with Man-9Not specifiedNot specifiedNot specifiedNot specifiedPredicted to undergo strand exchange
Alignment RMSD to CV-N -Not specified1.14 ÅNot specifiedNot specifiedNot specified0.5847 Å

Mechanism of Antiviral Action: Molecular Interactions and Cellular Processes

Interaction with Viral Envelope Glycoproteins

The primary antiviral mechanism of cyanovirin-N involves its direct interaction with the heavily glycosylated envelope proteins on the surface of viruses. This binding effectively neutralizes the virus by preventing its attachment and entry into host cells.

Cyanovirin-N demonstrates potent anti-HIV activity by binding with high affinity to the viral envelope glycoprotein (B1211001) gp120. wikipedia.orgasm.orgcabidigitallibrary.org This interaction is carbohydrate-dependent and targets the high-mannose glycans on gp120. acs.orgnih.gov By binding to gp120, cyanovirin-N physically obstructs the interaction between gp120 and the host cell receptor, CD4. asm.orgresearchgate.netnih.gov

Furthermore, cyanovirin-N has been shown to inhibit the subsequent interaction of the gp120-CD4 complex with the host cell coreceptors, such as CXCR4 and CCR5. asm.orgresearchgate.netbioworld.com This dual blockade of both CD4 and coreceptor binding effectively prevents the conformational changes in the viral envelope necessary for membrane fusion and viral entry. asm.orgasm.org Interestingly, while cyanovirin-N blocks the binding of gp120 to CD4, it does not bind to the CD4-binding site on gp120 itself. asm.orgnih.gov

The antiviral activity of cyanovirin-N extends to the influenza virus, where it targets the viral hemagglutinin (HA) protein. wikipedia.orgnih.govnih.gov Hemagglutinin is a glycoprotein on the surface of the influenza virus that is responsible for binding to sialic acid receptors on host cells, a critical step for infection. khanacademy.orgyoutube.com

Cyanovirin-N binds to the high-mannose oligosaccharides present on the hemagglutinin protein. nih.govnih.gov This binding has been shown to be highly effective, with pretreatment of influenza virus particles with cyanovirin-N leading to a significant reduction in viral titers. nih.govnih.gov The interaction between cyanovirin-N and hemagglutinin is a key factor in its potent anti-influenza activity. nih.gov

Cyanovirin-N has also been found to inhibit the infectivity of the Ebola virus by interacting with its surface glycoprotein, GP. nih.govnih.gov The Ebola virus GP is heavily glycosylated, presenting a target for cyanovirin-N. nih.gov The binding of cyanovirin-N to GP interferes with the virus's ability to infect host cells. nih.gov

Studies have shown that cyanovirin-N binds to the GP1,2 subunit of the Ebola virus glycoprotein. nih.govnih.gov This interaction is believed to disrupt the normal function of GP in mediating viral entry. Research has demonstrated that cyanovirin-N can inhibit the cytopathic effects of the Ebola virus in cell cultures. nih.gov

Table 2: Viral Envelope Glycoproteins Targeted by Cyanovirin-N

Virus Glycoprotein Target Effect of Binding References
HIV-1 gp120 Inhibition of binding to CD4 and coreceptors (CXCR4/CCR5) wikipedia.orgasm.orgasm.orgresearchgate.netnih.govbioworld.com
Influenza Virus Hemagglutinin (HA) Inhibition of viral binding to host cells wikipedia.orgnih.govnih.gov
Ebola Virus Glycoprotein (GP) Inhibition of viral infectivity nih.govnih.gov

SARS-CoV-2 Spike Protein Binding and Mechanism of Inhibition

Cyanovirin-N (CV-N) demonstrates potent antiviral activity against SARS-CoV-2 by targeting the heavily glycosylated Spike (S) glycoprotein that coats the virion. pnas.orgnih.gov This interaction is central to its mechanism of inhibiting the virus that caused the COVID-19 pandemic. pnas.orgnih.govpnas.org The antiviral mechanism of CV-N is distinct from many other therapeutics as it does not target the receptor-binding domain (RBD), the region of the spike protein that directly engages with the human ACE2 receptor. pnas.orgnih.govpnas.orgresearchgate.net Instead, CV-N selectively binds to specific high-mannose oligosaccharides located on the S1 subunit of the spike protein, which is responsible for host cell attachment. pnas.orgnih.govpnas.orgresearchgate.net

Molecular docking and dynamics simulations have shown that CV-N exhibits high binding energy scores with the SARS-CoV-2 spike protein. nih.gov Experimental binding studies confirm a strong and selective interaction, with a dissociation constant (Kd) measured as low as 15 nM and a binding stoichiometry of two CV-N molecules to one spike protein trimer. pnas.orgnih.govpnas.org This binding occurs on both the original Wuhan strain and later variants of concern, such as Omicron. researchgate.net In fact, CV-N shows improved binding and greater potency against more recent variants like Delta and Omicron compared to earlier strains. pnas.orgnih.govpnas.org

Even though CV-N binds to the spike protein, it does not prevent the spike's subsequent binding to the ACE2 receptor. researchgate.net This finding, supported by viral adsorption assays, suggests that CV-N does not act as an attachment inhibitor. pnas.org Rather, the evidence points towards a post-attachment mechanism of inhibition. pnas.org By binding to the spike glycans, CV-N is thought to interfere with the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, effectively blocking viral entry at a critical step following receptor engagement. pnas.org

Inhibition of Viral Entry and Membrane Fusion

Cyanovirin-N's primary antiviral effect is the inhibition of viral entry into host cells, a mechanism observed across a range of enveloped viruses. pnas.orgnih.govwikipedia.orgasm.orgresearchgate.net This is achieved by blocking the membrane fusion process that is essential for the virus to deliver its genetic material into the cell. nih.govasm.org The virucidal activity of CV-N is mediated through specific, high-affinity interactions with the high-mannose oligosaccharides that decorate the surface envelope glycoproteins of these viruses. wikipedia.orgnih.govasm.org

For Human Immunodeficiency Virus (HIV), CV-N binds with high affinity to the gp120 and gp41 envelope glycoproteins. wikipedia.orgasm.orgnih.gov This interaction can block multiple steps in the entry pathway, including the binding of gp120 to the CD4 receptor and subsequent interactions with coreceptors like CCR5 and CXCR4. nih.govasm.orgasm.org By binding to these glycoproteins, CV-N prevents the conformational changes required for the fusion of the viral and cellular membranes. nih.gov Similarly, for SARS-CoV-2, while CV-N does not block the initial attachment to the ACE2 receptor, it inhibits entry by preventing viral envelope fusion post-attachment. pnas.org This is supported by experiments showing that while viral attachment is unaffected by CV-N, the levels of viral genomic and subgenomic RNA inside the cell drop dramatically, indicating a block at a later entry step. pnas.org

The broad-spectrum activity of CV-N is a direct consequence of its targeting a common feature among many enveloped viruses: N-linked high-mannose glycans on their surface proteins. nih.govnih.gov This mechanism has been demonstrated not only for HIV and SARS-CoV-2 but also for other viruses such as influenza virus, Ebola virus, human herpesvirus 6, and measles virus. pnas.orgnih.govasm.orgasm.org CV-N's ability to bind to the surface glycoproteins, like influenza's hemagglutinin or Ebola's GP1,2, and inhibit their fusogenic function makes it a potent entry inhibitor. asm.orgmdpi.com

Prevention of Cell-to-Cell Transmission of Viral Infection

In the context of HIV-1, studies have shown that CV-N can abort cell-to-cell fusion and the subsequent transmission of the infection. asm.orgnih.gov When chronically infected cells are co-cultivated with uninfected cells, the presence of CV-N leads to a concentration-dependent inhibition of both the formation of syncytia (fused cells) and the transmission of the virus. asm.org This inhibitory action is mediated by the same fundamental mechanism as its neutralization of free virions: the high-affinity binding of CV-N to the viral envelope glycoprotein gp120 expressed on the surface of the infected cell. asm.orgnih.gov This interaction prevents gp120 from engaging with the CD4 receptors on neighboring healthy cells, thereby blocking the fusion event required for transmission.

Role of Multivalency and Oligomerization in Enhanced Antiviral Activity

Researchers have exploited this property by engineering CV-N oligomers to further enhance its antiviral potency. nih.govnih.gov By creating constructs with tandem repeats of the CV-N molecule (e.g., CVN₂), the number of available binding sites is increased. nih.govnih.gov A tandem repeat of two CV-N molecules was found to increase HIV-1 neutralization activity by up to 18-fold compared to the wild-type monomer. nih.govnih.gov These engineered oligomers not only showed greater potency but also exhibited broad neutralizing activity across different HIV-1 clades, in some cases exceeding the potency of well-studied broadly neutralizing antibodies. nih.govnih.gov

The importance of having at least two functional binding sites for high-affinity interaction and potent antiviral activity has been demonstrated through mutagenesis studies. elsevierpure.com A monomeric mutant of CV-N in which one of the two binding sites was knocked out showed a nearly 100-fold reduction in binding affinity for gp120 and was completely inactive against HIV. elsevierpure.com This highlights that multivalency—the ability to engage with multiple glycans on the viral surface—is essential for the tight binding required to prevent viral entry. elsevierpure.com The formation of domain-swapped dimers, where a portion of each domain is exchanged between two monomers, also contributes to this multivalency by creating a structure with four functional carbohydrate-binding domains. elsevierpure.com

Molecular Insights from Saturation-Transfer Difference NMR Spectroscopy

Saturation-Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for elucidating the precise molecular interactions between cyanovirin-N and its carbohydrate targets. acs.org This technique allows for the identification of the specific atoms of a ligand that are in close contact with a receptor protein, thereby mapping the binding epitope. glycopedia.eunih.govspringernature.com

Using STD-NMR, researchers have precisely mapped the interactions between CV-N and various di- and trimannosides, which are substructures of Man-9, a predominant high-mannose oligosaccharide found on the HIV surface glycoprotein gp120. acs.org The experiments work by selectively saturating protons on the CV-N protein; this saturation is then transferred via spin diffusion to the bound oligosaccharide ligand. glycopedia.eu Protons on the ligand that are in close proximity to the protein receive more saturation, resulting in stronger signals in the difference spectrum. nih.govspringernature.com

These studies revealed the minimum oligosaccharide structure required for binding to CV-N. acs.org Despite the relatively small size of CV-N (11 kDa), which is near the lower limit for effective STD-NMR experiments, the technique successfully provided a detailed atomic map of the binding interface. acs.org The results from STD-NMR, by showing which parts of the sugar molecules are most involved in the interaction, have been crucial in understanding the structural basis for CV-N's high-affinity, carbohydrate-mediated binding to viral glycoproteins. acs.org

Modulation of Binding Dynamics through Distal Mutations and Allosteric Effects

The binding affinity and function of cyanovirin-N can be modulated through allosteric effects, where mutations at sites distant from the primary carbohydrate-binding pocket alter the protein's dynamics and function. biorxiv.orgnih.govelifesciences.org Computational approaches that combine the analysis of protein dynamics with co-evolutionary data have successfully identified these distal allosteric sites. biorxiv.orgresearchgate.net

One such study identified residue I34, located approximately 16 Å away from the binding pocket, as a key site for allosteric modulation. biorxiv.orgresearchgate.net Experimental characterization of mutations at this position confirmed the computational predictions: mutating isoleucine to tyrosine (I34Y) resulted in an increased binding affinity for dimannose, while mutating it to lysine (B10760008) (I34K) completely abolished binding. biorxiv.orgresearchgate.net

Crucially, crystallographic analysis showed that these mutations did not cause significant changes to the structure of the binding region itself. biorxiv.org Instead, the change in binding affinity was attributed to an alteration in the protein's conformational dynamics. biorxiv.orgresearchgate.net Isothermal titration calorimetry (ITC) analysis revealed a change in the entropic contribution to binding, suggesting that the mutations modulate the flexibility and dynamics of the binding pocket. biorxiv.org Specifically, the binding-enhancing mutant appeared to rigidify the binding residues, which compensates for the entropic cost of binding. nih.govelifesciences.org This work demonstrates a mechanism of dynamic allostery, providing a strategy to engineer protein function by targeting distal sites that regulate the dynamic behavior of the active site. biorxiv.orgelifesciences.org

Compound and Variant Table

Name/VariantTypeDescription
Cyanovirin-N (CV-N) Protein (Lectin)A 101-amino acid protein from Nostoc ellipsosporum that binds to high-mannose glycans on viral envelope glycoproteins. asm.orgelsevierpure.com
CVN₂ Engineered ProteinA tandem repeat of two CV-N molecules, creating an obligate oligomer with enhanced antiviral activity. nih.govnih.gov
P51G-m4-CVN Engineered ProteinA monomeric mutant of CV-N with one of its two carbohydrate-binding sites (domain A) knocked out. elsevierpure.com
I34Y Engineered ProteinA point mutant of CV-N where isoleucine at position 34 is replaced by tyrosine, resulting in increased binding affinity. biorxiv.org
I34K Engineered ProteinA point mutant of CV-N where isoleucine at position 34 is replaced by lysine, resulting in a loss of binding function. biorxiv.org
gp120 Viral GlycoproteinSurface envelope glycoprotein of HIV, a primary target of CV-N. wikipedia.orgnih.govasm.org
gp41 Viral GlycoproteinTransmembrane envelope glycoprotein of HIV, involved in fusion and targeted by CV-N. wikipedia.orgasm.org
Spike (S) protein Viral GlycoproteinSurface glycoprotein of SARS-CoV-2, targeted by CV-N. pnas.orgnih.govnih.gov
Hemagglutinin (HA) Viral GlycoproteinSurface glycoprotein of the influenza virus, targeted by CV-N. asm.orgmdpi.com
High-Mannose Glycans CarbohydrateA class of N-linked oligosaccharides, such as Man-8 and Man-9, found on viral glycoproteins and specifically recognized by CV-N. nih.govasm.orgsigmaaldrich.com
Dimannoside CarbohydrateA sugar composed of two mannose units, used in binding studies with CV-N. acs.orgbiorxiv.org
N-acetyl-d-glucosamine (GlcNAc) CarbohydrateAn amide derivative of glucose; certain CV-N variants can be engineered to bind this sugar. nih.gov

Biological Activities and Efficacy Studies in Preclinical Models

In Vitro Antiviral Potency Against Various Viruses

Cyanovirin-N has been shown to possess a broad spectrum of antiviral activity, potently inhibiting a diverse range of enveloped viruses in laboratory settings. nih.govasm.org Its primary mode of action involves targeting N-linked high-mannose glycans, such as oligomannose-8 and oligomannose-9, on viral envelope glycoproteins. nih.govoup.com This interaction prevents the virus from binding to and entering host cells. infectioncontroltoday.com

Human Immunodeficiency Virus (HIV): CV-N was first identified for its potent activity against HIV. nih.gov It demonstrates low nanomolar concentrations of activity, irreversibly inactivating various laboratory strains and primary isolates of HIV-1, as well as strains of HIV-2 and Simian Immunodeficiency Virus (SIV). nih.govasm.org The antiviral activity is attributed to high-affinity interactions with the viral surface envelope glycoprotein (B1211001) gp120. nih.govasm.org CV-N blocks the binding of gp120 to the cellular receptor CD4 and also inhibits the interaction of the CD4-activated envelope protein with the coreceptor CCR5. nih.govasm.org Furthermore, it can prevent cell-to-cell fusion and the transmission of HIV-1 infection. nih.govasm.org

Influenza Virus: CV-N exhibits highly potent antiviral activity against a wide array of influenza A and B virus strains, including clinical isolates and a neuraminidase inhibitor-resistant strain. nih.govnih.gov Pre-treatment of influenza virus particles with CV-N resulted in a significant reduction in viral titers by over 1,000-fold. nih.govnih.gov The molecular target for this activity has been identified as the influenza virus hemagglutinin (HA), with the binding involving oligosaccharides on the HA protein. nih.govnih.gov

Filoviruses (Ebola and Marburg): CV-N has demonstrated inhibitory activity against the Zaire strain of the Ebola virus (Ebo-Z) by binding to the viral surface glycoprotein GP1,2. infectioncontroltoday.comnih.gov This binding prevents the development of viral cytopathic effects in cell culture. nih.gov Studies using lentiviral vectors pseudotyped with filovirus envelope glycoproteins have further quantified this activity. oup.comnih.gov CV-N was also found to be effective against Marburg virus (MbgV) GP-pseudotyped viruses, showing even greater potency than against Ebola Zaire virus (EboZV) GP-pseudotyped particles. oup.com

Herpes Simplex Virus (HSV): Recombinant CV-N shows significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1). nih.govnih.gov It reduces the cytopathic effect (CPE) of the virus in Vero cells and decreases the number of HSV-1 DNA copies in infected host cells. nih.govnih.govvirosin.org The inhibitory effect was observed when CV-N was added both before and after viral infection. nih.govnih.gov

Hepatitis C Virus (HCV): Due to the highly glycosylated nature of HCV envelope glycoproteins, CV-N was tested and found to inhibit the infectivity of HCV pseudoparticles (HCVpp) and cell culture-derived HCV (HCVcc) at low nanomolar concentrations. nih.gov This inhibition is a result of CV-N binding to the HCV envelope glycoproteins, which in turn blocks the interaction between the E2 envelope protein and CD81, a crucial cellular receptor for HCV entry. nih.gov

Other Viruses: The broad-spectrum activity of CV-N extends to other enveloped viruses. It potently blocks infection by Feline Immunodeficiency Virus (FIV), which is CD4-independent. nih.govasm.org CV-N also inhibits fusion and/or infection caused by the measles virus and human herpesvirus 6 (HHV-6). nih.govasm.orgresearchgate.net Conversely, it has been found to be inactive against non-enveloped viruses like rhinoviruses and other enteric viruses, as well as some enveloped viruses such as human parainfluenza virus and respiratory syncytial virus. nih.govnih.gov More recently, CV-N has been shown to inhibit SARS-CoV-2 infection by selectively targeting spike oligosaccharides. pnas.org

Table 1: In Vitro Antiviral Activity of Cyanovirin-N Against Various Viruses

In Vivo Efficacy in Animal Models of Viral Infection

The antiviral potential of cyanovirin-N observed in vitro has been further investigated in several animal models of viral infection.

Ebola Virus: In a mouse model of Ebola Zaire virus (Ebo-Z) infection, CV-N demonstrated protective effects. nih.gov When the virus was incubated with CV-N ex vivo before being inoculated into mice, it delayed the death of the animals. nih.gov Similarly, a series of daily subcutaneous injections of CV-N also delayed the death of Ebo-Z-infected mice, indicating that the protein can achieve systemic circulation and exhibit activity. oup.comnih.govsciencedaily.com

Herpes Simplex Virus (HSV-1): The efficacy of CV-N was evaluated in a Kunming mouse model of HSV-1-induced encephalitis. nih.govnih.gov Mice treated intraperitoneally with CV-N showed lighter symptoms and increased survival days compared to the untreated control group. nih.govnih.govvirosin.org Pathological examination of brain tissue via HE staining revealed that in the CV-N treated groups, brain cells did not show visible changes, with only slight inflammation observed. nih.govnih.govvirosin.org

SARS-CoV-2: In a Syrian golden hamster model for SARS-CoV-2 infection, intranasal administration of CV-N was shown to reduce viral loads in the nares and lungs. pnas.org This treatment protected the hamsters against a lethal viral challenge, reducing weight loss and the severity of tissue damage in the lungs. pnas.org

Simian-Human Immunodeficiency Virus (SHIV): The efficacy of a CV-N gel formulation was tested in macaque models to prevent mucosal transmission of SHIV. Direct rectal application of a 1% or 2% CV-N gel was found to prevent mucosal transmission of Simian HIV. nih.gov

Studies in Ex Vivo Tissue Explant Models

To bridge the gap between in vitro cell cultures and in vivo animal models, cyanovirin-N has been evaluated in ex vivo tissue explant models, which maintain the complex cellular architecture of human tissues.

HIV-1 in Cervical and Rectal Explants: CV-N has shown potent efficacy in preventing HIV-1 infection in human genital tissue explants. nih.gov It potently inhibited the infection of ectocervical explants and also blocked the dissemination of the virus by cells emigrating from the tissue. nih.gov In a separate study, rectal tissue biopsies were obtained from pigtail macaques that had been fed a yogurt formulation containing lactic acid bacteria engineered to secrete CV-N. nih.gov When these biopsies were challenged with virus ex vivo, the peak viral burden was significantly lower in tissue from the experimental animals compared to controls. nih.gov These findings suggest that CV-N is effective at preventing HIV-1 infection mediated by either cell-free virus or infected cells in a more physiologically relevant tissue environment. nih.gov

Comparison with Other Antiviral Lectins and Glycan-Targeting Agents

The anti-HIV efficacy of cyanovirin-N has been compared to other glycan-targeting agents in preclinical studies. In vitro and in vivo antiviral tests have suggested that the anti-HIV effect of CV-N is stronger than that of the well-known gp120-targeted monoclonal antibody 2G12 and another microbicide candidate, PRO2000. researchgate.net

Surface plasmon resonance (SPR) studies compared the binding affinities of CV-N and the 2G12 antibody to various viral envelope glycoproteins. CV-N recognized HIV gp120, influenza hemagglutinin (HA), and Ebola GP1,2 with nanomolar dissociation constants (KD). In contrast, the binding of 2G12 to HA and Ebola GP1,2 was measured in the micromolar range, indicating a lower affinity compared to CV-N for these specific glycoproteins. mdpi.com

CV-N belongs to a family of cyanobacterial lectins that includes other promising anti-HIV candidates like scytovirin (SVN), Microcystis viridis lectin (MVL), and griffithsin (GRFT). nih.gov CV-N and other lectins, including many derived from plants, are part of a class of carbohydrate-binding agents that can neutralize enveloped viruses by targeting the glycans on their surface glycoproteins, offering an alternative therapeutic approach. pnas.orgresearchgate.net

Evaluation of Cellular Compatibility and Non-Toxicity in Research Models

A critical aspect of preclinical evaluation is determining the potential toxicity of a candidate compound to host cells. Studies have consistently shown that cyanovirin-N has low cytotoxicity at concentrations well above those required for its antiviral effects. nih.gov

In vitro studies have demonstrated that CV-N is not lethal to representative host cell types such as CEM-SS cells and peripheral blood mononuclear cells (PBMCs) even after continuous exposure to high concentrations (e.g., 9,000 nM) for two days. nih.govacs.org In Vero cells, used for HSV-1 studies, CV-N exhibited a high 50% cytotoxic concentration (CC₅₀) of 359.03 ± 0.56 μg/mL, indicating low toxicity. nih.govnih.govvirosin.org

Some mitogenic activity was observed in peripheral blood mononuclear cell (PBMC) assays after a 3-day exposure to CV-N, which was associated with a modest increase in the expression of certain cytokines. nih.gov However, a short 2-hour exposure to CV-N did not affect cytokine expression in either PBMC or tissue explant cultures over a 24-hour period, suggesting a low potential for inflammation with short-term application. nih.gov Furthermore, in vivo studies in macaques showed no cytotoxicity or clinical adverse effects from topical gel applications. nih.gov

Table 2: Cellular Compatibility of Cyanovirin-N

Recombinant Production and Protein Engineering of Cyanovirin N

Challenges in Heterologous Expression and Folding of Functional Protein

The primary challenge in the recombinant production of CV-N lies in ensuring its correct folding to achieve biological activity. nih.gov The potent antiviral activity of CV-N is dependent on its unique three-dimensional structure, which is stabilized by two essential intramolecular disulfide bonds. nih.govresearchgate.net The artificial production of CV-N is a demanding task because its desirable anti-HIV activity, which relies on the interaction with the viral envelope glycoprotein (B1211001) gp120, is contingent upon the correct formation of these disulfide bonds during recombinant production. nih.gov

Achieving this correct conformation in heterologous hosts is not straightforward. Misfolding can lead to the formation of inactive aggregates or soluble but non-functional protein. Furthermore, the protein's structure, which features an internal two-fold pseudo-symmetry, makes it susceptible to domain swapping, leading to the formation of dimers and other aggregates. nii.ac.jpnih.gov These aggregates can complicate purification processes and may reduce the yield of the desired functional monomeric CV-N. nih.govnih.gov Therefore, a key consideration in selecting an expression system is its ability to facilitate proper protein folding and disulfide bond formation, ultimately yielding a homogenous, monomeric, and biologically active product. nih.gov

Expression Systems and Strategies

To overcome the challenges of producing functional rCV-N on a large scale and at a low cost, various expression systems have been investigated, each with its own set of advantages and drawbacks. nii.ac.jp These systems range from prokaryotic bacteria to eukaryotic yeasts and transgenic plants. nih.gov

Escherichia coli (E. coli) is a widely utilized host for recombinant protein production due to its rapid growth, well-understood genetics, and potential for high-yield fermentation. researchgate.net The first recombinant production of CV-N was achieved in E. coli. asm.org

Several strategies have been employed for CV-N expression in E. coli:

Periplasmic Expression : Initial attempts focused on secreting CV-N into the periplasmic space, which provides an oxidizing environment conducive to disulfide bond formation. nih.gov Vectors utilizing signal peptides like ompA and pelB were used to direct the protein to this compartment. nih.gov However, this approach often resulted in low yields. nih.gov A significant issue encountered with the ompA signal peptide was the production of a mixture of the full-length protein and a truncated form lacking the first two N-terminal amino acids, likely due to proteolytic cleavage. asm.orgnih.gov Switching to a pelB signal peptide sequence yielded a single, homogeneous protein, providing a basis for larger-scale production. nih.gov

Cytoplasmic Expression (Inclusion Bodies) : To increase the yield, CV-N has been expressed in the cytoplasm of E. coli, where it often accumulates as insoluble inclusion bodies (IBs). nii.ac.jpnih.gov This method can produce large quantities of protein, with reported yields of up to 140 mg per liter of high-density cell culture. nih.gov However, it necessitates a complex downstream process involving cell lysis, IB purification, solubilization with denaturants, and a carefully controlled refolding process to obtain the active monomeric protein. nii.ac.jpnih.gov A drawback of this method is that the final product can be a heterogeneous mixture of monomers, dimers, and isomers with deleted N-terminal residues. nii.ac.jp

Soluble Cytoplasmic Expression : More recent strategies have focused on achieving high-level soluble expression in the E. coli cytoplasm to simplify purification. One approach involves fusing CV-N to a solubility-enhancing tag, such as the CL7 tag. nih.gov This strategy significantly increased the proportion of soluble CV-N. nih.gov Another innovative technique involves introducing silent mutations into the CV-N gene to create translational pausing sites, which can promote co-translational folding and dramatically increase the yield of soluble, active protein without altering the amino acid sequence. nih.gov

Expression StrategyKey FeaturesAdvantagesDisadvantagesReported Yield
Periplasmic (ompA signal)Secretion to periplasmOxidizing environment for disulfide bondsLow yield, proteolytic truncation nih.govnih.gov~10 mg/L researchgate.net
Periplasmic (pelB signal)Secretion to periplasmProduction of a single, homogeneous protein nih.govRelatively low yieldNot specified
Cytoplasmic (Inclusion Bodies)High-level expression as insoluble aggregatesVery high protein accumulation nii.ac.jpnih.govRequires complex refolding, potential for heterogeneity nii.ac.jpUp to 140 mg/L nih.gov
Cytoplasmic (Soluble Fusion)N-terminal fusion with solubility-enhancing tag (e.g., CL7)Increased soluble expression, simplified purification nih.govRequires tag removal~10 mg from 1g of cells nih.gov

The methylotrophic yeast Pichia pastoris is an attractive eukaryotic host for recombinant protein production, offering advantages such as high-level expression, secretion of proteins into the medium, and the capacity for post-translational modifications. anuram.orgfrontiersin.org However, the expression of CV-N in P. pastoris has encountered significant challenges. nih.gov

A major issue is aberrant glycosylation. P. pastoris can add N-linked glycans to the protein, and it was found that residues N30 and P51 of CV-N were glycosylated. nih.gov This modification resulted in a loss of the protein's anti-HIV potential. nih.gov Furthermore, the expression system produced dimeric aggregate forms of rCV-N, which complicates the large-scale production of the pure, active monomer. nih.gov The reported yield of rCV-N in P. pastoris was also very low, at only about 10 mg/L, which is significantly less than what can be achieved with cytoplasmic expression in E. coli. nih.gov These factors currently make P. pastoris a less viable option for the cost-effective production of CV-N. researchgate.net

Transgenic plants are considered a promising expression system for protein microbicides like CV-N because they allow for easy and economical scale-up of production. nih.gov Two main plant systems have been explored for CV-N production: tobacco (Nicotiana tabacum) and soya bean.

Nicotiana tabacum (Tobacco) : Tobacco plants have been genetically engineered to express CV-N in their leaves. Studies have shown that plant-derived rCV-N could be recovered at levels of 130 ng/mg of fresh leaf tissue, which corresponds to at least 0.85% of the total soluble plant protein. nih.gov Importantly, western blot analysis revealed that almost all of the rCV-N produced was in the desired monomeric form. nih.gov The functionality of this plant-derived protein was confirmed by its specific binding to gp120 and its ability to protect T-cells from HIV infection in vitro. nih.gov An interesting strategy explored with transgenic tobacco is "rhizosecretion," where plants grown hydroponically secrete the recombinant protein from their roots into the culture medium. nih.govnih.gov This simplifies downstream processing as it avoids the need to harvest and extract the protein from plant biomass. nih.gov

Soya Bean : Soya bean seeds have also been engineered as a scalable platform to produce CV-N. researchgate.net This system yielded pure, biologically active rCV-N at a level of 350 μg/g of dry seed weight. researchgate.net The purified protein from soya beans showed potent anti-HIV activity, comparable to that of E. coli-produced CV-N. researchgate.net A significant advantage of this system is that standard industrial processing of soya beans to extract oil does not diminish the antiviral activity of the rCV-N, allowing for a dual-use production stream for both oil and the recombinant protein. researchgate.net However, one report noted that semi-purified CV-N from soybeans exhibited a 10-fold weaker anti-HIV activity than the control produced in E. coli. nih.gov

Plant SystemExpression LocationKey FindingsAdvantagesDisadvantages
Nicotiana tabacum (Tobacco)LeavesYield of 0.85% of total soluble protein; primarily monomeric form. nih.govEconomical scale-up; correct protein form. nih.govExtraction from biomass required.
Nicotiana tabacum (Tobacco)Rhizosecretion (Roots)Secretion into hydroponic media (0.64 µg/mL). nih.govSimplified downstream processing. nih.govLower reported concentration.
Soya BeanSeedsYield of 350 µg/g of dry seed; active protein. researchgate.netScalable; compatible with industrial processing. researchgate.netSome reports of lower activity compared to E. coli product. nih.gov

A novel approach for CV-N production involves using commensal bacteria, which are natural inhabitants of the human body, as live microbicide delivery vehicles. The vaginal bacterium Lactobacillus jensenii has been engineered to produce and secrete CV-N directly at the mucosal site of potential HIV transmission. asm.orgnih.gov

To achieve this, researchers sequenced the L. jensenii genome to identify native regulatory elements for efficient gene expression. asm.orgnih.gov An expression cassette for a modified CV-N gene (P51G, to improve folding) was constructed using Lactobacillus-preferred codons and stably integrated into the bacterial chromosome. asm.org The engineered L. jensenii strain was shown to produce and secrete high levels of structurally intact, full-length CV-N. nih.gov This Lactobacillus-derived CV-N was highly active, capable of inhibiting HIV infection in vitro with a 50% inhibitory concentration (IC50) of 0.3 nM. asm.orgnih.gov This strategy combines protein production with a targeted delivery system, representing a significant step toward developing an inexpensive and durable microbicide. asm.org

Purification Methodologies for Recombinant CV-N

The purification strategy for rCV-N is highly dependent on the expression system and the form in which the protein is produced.

For E. coli-based systems , particularly those utilizing inclusion body expression, a multi-step process is required. nih.gov This typically involves:

Cell Lysis and Inclusion Body Isolation : Breaking open the bacterial cells and collecting the dense, insoluble inclusion bodies through centrifugation.

Solubilization : Using strong denaturing agents, such as 8 M guanidine (B92328) HCl, to solubilize the aggregated protein. asm.org

Refolding : Gradually removing the denaturant to allow the protein to refold into its native, active conformation. This is a critical and often challenging step.

Chromatography : Employing various chromatographic techniques for final purification. These can include ion-exchange chromatography, reverse-phase high-performance liquid chromatography (RP-HPLC), and size-exclusion chromatography to separate the monomeric CV-N from aggregates and other contaminants. asm.orgnii.ac.jpnih.gov

For plant-based systems , purification can be simplified, especially when the protein is secreted. A key challenge in purifying proteins from plant extracts is the removal of abundant host cell proteins and other particles. frontiersin.org A combined ultrafiltration/diafiltration (UF/DF) approach has been shown to be effective for purifying CV-N from transgenic tobacco extracts. frontiersin.org This method uses membranes with specific molecular weight cut-offs to separate the relatively small (~11 kDa) CV-N from larger host cell proteins, simultaneously concentrating the product and preparing it for subsequent polishing steps. frontiersin.orgresearchgate.net This size-based separation can significantly simplify the downstream processing workflow. frontiersin.org

Rational Design and Engineering of CV-N Variants

The inherent antiviral properties of Cyanovirin-N (CV-N) have prompted extensive research into its recombinant production and protein engineering to enhance its therapeutic potential. Rational design strategies have been employed to create CV-N variants with improved activity, stability, and optimized functional characteristics. These approaches include the development of oligomeric forms, site-directed mutagenesis to probe structure-function relationships, and the application of computational methods to identify allosteric sites for functional modulation.

Creation of Oligomeric and Dimeric Forms for Enhanced Activity (e.g., CVN2)

One successful strategy to amplify the antiviral efficacy of CV-N has been the creation of oligomeric and dimeric constructs. The rationale behind this approach is that increasing the number of carbohydrate-binding sites on a single molecule can lead to enhanced avidity for the highly glycosylated envelope proteins of viruses like HIV.

An engineered dimeric form of CV-N, known as CVN2, has demonstrated significantly enhanced anti-HIV activity. wikipedia.org This construct, often created by linking two CV-N monomers, can present multiple binding sites, leading to a stronger and more stable interaction with the viral glycoproteins. nih.gov Studies have shown that binding-site knockout variants of CVN2 have a binding affinity that directly correlates with the number of available high-affinity binding sites. rcsb.org For instance, an engineered dimeric CVN2 molecule bound to the HIV envelope glycoprotein gp120 with an equilibrium dissociation constant (K D) of 49 nM, a notable increase in affinity compared to the wild-type monomeric CV-N, which binds with a K D of 250 nM. rcsb.org This enhanced binding affinity is crucial for the potent neutralization of the virus. nih.gov The domain-swapped dimeric form of CV-N, which can contain four functional carbohydrate-binding domains, further illustrates the principle that multivalency is key to the potent antiviral activity of CV-N constructs. acs.org

Construct Target Glycoprotein Binding Affinity (K D) Reference
Wild-Type CV-N (monomer)HIV gp120250 nM rcsb.org
CVN2 (dimer)HIV gp12049 nM rcsb.org
Wild-Type CV-N (monomer)Influenza Hemagglutinin (HA)5.7 nM rcsb.org
Wild-Type CV-N (monomer)Ebola GP1,234 nM rcsb.org

Mutagenesis Studies for Investigating Binding Site Contributions and Allosteric Effects

Site-directed mutagenesis has been an invaluable tool for dissecting the contributions of individual amino acid residues to the binding affinity and specificity of CV-N. These studies have provided critical insights into the roles of its two quasi-symmetric domains, Domain A and Domain B, in carbohydrate recognition and antiviral activity.

A notable example is the engineered mutant P51G-m4-CVN. This variant was designed to understand the necessity of multivalent interactions for antiviral efficacy. The P51G mutation prevents the formation of domain-swapped dimers, and additional mutations were introduced to knock out the binding site on Domain A. acs.orgacs.org The resulting monomeric P51G-m4-CVN, with only a functional binding site on Domain B, exhibited a nearly 100-fold reduction in binding affinity for gp120 and was completely inactive against HIV. acs.orgacs.org However, when this mutant was forced into a domain-swapped dimeric form, its high-affinity binding to gp120 was restored. acs.org This elegantly demonstrates that the presence of at least two functional oligomannoside-binding sites is essential for the potent antiviral activity of CV-N.

Further mutagenesis studies have explored the effects of single point mutations. For instance, a variant with an E41A mutation was shown to have minimal effects on dimannose binding energies in the context of a stabilized [P51G]CV-N background, which itself had diminished binding at the low-affinity site. elifesciences.org These studies help to map the energetic contributions of specific residues to ligand binding and provide a basis for the rational design of variants with tailored properties.

CV-N Variant Key Mutation(s) Key Finding Reference
P51G-m4-CVN (monomer)P51G, knockout of Domain A binding siteReduced gp120 affinity by nearly 100-fold; inactive against HIV. acs.orgacs.org
P51G-m4-CVN (domain-swapped dimer)P51G, knockout of Domain A binding siteRestored high-affinity binding to gp120. acs.org
CVN-E41AE41A in a stabilized [P51G]CV-N backgroundLow impact on dimannose binding energy. elifesciences.org

Development of Integrated Co-evolution and Dynamic Coupling (ICDC) Approaches for Functional Optimization

Recent advances in computational protein design have led to the development of sophisticated methods for optimizing protein function. The Integrated Co-evolution and Dynamic Coupling (ICDC) approach is one such strategy that has been successfully applied to CV-N to identify distal allosteric sites that can modulate its binding affinity. nih.gov This method combines the analysis of co-evolutionary data with molecular dynamics simulations to pinpoint residues that are dynamically coupled to the active site, even if they are physically distant.

By applying the ICDC approach to CV-N, researchers have been able to predict mutations that can either enhance or diminish its binding to dimannose, a key carbohydrate target. nih.gov For example, the ICDC method identified position I34 as a critical allosteric site. Experimental validation confirmed that mutating this residue could significantly impact binding. The I34Y mutation was found to increase the affinity for dimannose, while the I34K mutation abolished binding.

The ICDC approach allows for the modeling of numerous CV-N variants with substitutions at predicted allosteric sites. These models are then subjected to molecular dynamics simulations and binding energy calculations to predict their functional outcomes. nih.gov This powerful computational and experimental synergy provides a roadmap for the rational engineering of CV-N variants with fine-tuned binding properties, offering a promising avenue for the development of more potent antiviral agents. nih.gov

Approach Target Protein Predicted Allosteric Mutation Observed Effect on Dimannose Binding Reference
ICDCCyanovirin-NI34YIncreased affinity
ICDCCyanovirin-NI34KAbolished binding

Research Applications and Future Directions

Cyanovirin-N as a Biochemical Tool in Glycobiology

Cyanovirin-N (CV-N) has emerged as a significant biochemical tool in the field of glycobiology due to its highly specific and strong affinity for certain carbohydrate structures. Its primary targets are N-linked high-mannose oligosaccharides, particularly those containing terminal Manα(1-2)Manα structures, such as oligomannose-8 (Man-8) and oligomannose-9 (Man-9). nih.govnih.govnih.gov This specificity allows researchers to use CV-N as a probe to detect, characterize, and isolate glycoproteins that bear these specific glycans.

The interaction is remarkably selective; CV-N does not bind to complex-type oligosaccharides or monosaccharides, which establishes its utility in distinguishing between different classes of glycans on a protein's surface. nih.gov For instance, in affinity chromatography systems, CV-N can effectively separate glycoproteins with high-mannose structures from those without. nih.gov Isothermal titration calorimetry (ITC) and circular dichroism studies have confirmed that CV-N discriminately binds only to glycoproteins containing high-mannose oligosaccharides. nih.gov The binding affinity to a single high-mannose oligosaccharide, such as that on RNase B, is unusually strong for a lectin, further highlighting its potency as a specific binding agent. nih.gov This application is crucial for studying the glycosylation patterns of viral envelope proteins, such as the HIV gp120 and the SARS-CoV-2 Spike protein, helping to map the glycan shield that these viruses use to evade the host immune system. pnas.orgpnas.orgcapes.gov.br

Rational Design of Next-Generation Antiviral Compounds and Inhibitors

The unique structure and mechanism of Cyanovirin-N make it an excellent scaffold for the rational design of new antiviral agents. Research efforts are focused on engineering CV-N variants with enhanced stability, increased binding avidity, and improved therapeutic potential. nih.govnih.govnih.gov

Another approach uses computational and rational design to create stabilized variants. By substituting buried polar side chains with aliphatic groups, scientists have developed CV-N mutants with significantly increased thermal and chemical stability without disrupting the specificity of glycan binding. nih.govnih.gov Computational methods, including Poisson-Boltzmann calculations, protein repacking algorithms, and integrated co-evolution and dynamic coupling (ICDC) approaches, are used to identify key distal mutations that can modulate the binding dynamics and affinity of the protein. nih.govnih.govelifesciences.org These studies provide a blueprint for optimizing protein function through dynamic allostery, paving the way for next-generation lectin-based inhibitors. elifesciences.org

Development of Novel Therapeutic Strategies for Viral Infections

Cyanovirin-N's ability to potently inhibit viral entry forms the basis of several novel therapeutic strategies. nih.govmdpi.com The primary approach leverages CV-N as a topical microbicide to prevent the sexual transmission of HIV. asm.orgnih.govnih.gov Its high stability and potent, irreversible inactivation of diverse HIV strains make it a promising candidate for this application. nih.govasm.orgnih.gov The mechanism involves CV-N binding to the high-mannose glycans on the viral envelope glycoprotein (B1211001) gp120, which interferes with essential interactions between the virus and host cell receptors like CD4 and the coreceptors CXCR4 and CCR5. nih.govmdpi.comasm.org This binding not only blocks the initial attachment but can also prevent cell-to-cell fusion and even dissociate already-bound gp120 from target cells. nih.govasm.org

Beyond HIV, the broad-spectrum activity of CV-N is driving the development of therapies for other viral infections. It has shown potent activity against SARS-CoV-2 by binding to specific oligosaccharides on the Spike protein, distinct from the receptor-binding domain (RBD), and has been shown to reduce viral loads in animal models. pnas.orgpnas.org This suggests its potential as a broad-spectrum agent against current and future SARS-CoV-2 variants. pnas.org The development of CV-N-based therapies offers an alternative strategy that targets the viral glycan shield, a feature common to many enveloped viruses and one not typically targeted by current vaccines or therapeutics. pnas.org

Complementary Approaches in Antiviral Intervention Strategies

Cyanovirin-N is also being explored in complementary and combination approaches to enhance its antiviral efficacy and delivery. One innovative strategy involves using bioengineered lactic acid bacteria (LAB) as a vehicle for mucosal delivery. nih.govresearchgate.net Strains of Lactobacillus have been engineered to secrete CV-N and formulated into food products like yogurt. nih.govresearchgate.net When administered to macaques, this formulation resulted in detectable levels of CV-N in the rectal vault and a significant reduction in viral replication in rectal tissue challenged with the virus ex vivo. nih.gov This strategy represents a feasible and potentially low-cost method for delivering microbicides to mucosal surfaces where viral transmission often occurs.

Addressing Challenges in Large-Scale Production for Research Purposes

A significant bottleneck in the widespread research and potential clinical application of Cyanovirin-N is the challenge of large-scale, cost-effective production. mdpi.comnih.govnih.gov While originally isolated from the cyanobacterium Nostoc ellipsosporum, natural production yields are low. nveo.org Therefore, efforts have focused on developing recombinant production systems. nih.govtbzmed.ac.ir

Artificial production is a complex task because the potent antiviral activity of CV-N depends on its correct three-dimensional folding and the formation of two critical intramolecular disulfide bonds. nih.govtbzmed.ac.ir

Escherichia coli systems: While capable of high yields, production in E. coli often results in the formation of inactive aggregates and dimers, complicating the purification process and reducing the yield of functional, monomeric protein. nih.govnih.gov

Transgenic Plant Systems: To overcome the issues with microbial systems, transgenic plants have emerged as a promising alternative. nih.gov Plants can express recombinant CV-N (rCV-N) in its desired monomeric form at significant levels (e.g., up to 0.85% of total soluble protein in tobacco). nih.gov This system is easily and economically scalable. nih.gov Furthermore, hydroponic cultivation has demonstrated that transgenic plants can secrete CV-N from their roots, offering a potential strategy for continuous production and simplified collection. nih.gov

Other Eukaryotic Systems: Yeast, such as Pichia pastoris, is also being explored as a host for rCV-N production. nih.govnih.gov

Developing an efficient and low-cost expression system remains a critical challenge that must be overcome to supply the large quantities of CV-N needed for extensive preclinical and potential clinical studies. elifesciences.orgnih.govnih.govresearchgate.net

Exploration of Potential Broader Biological Roles beyond Antiviral Activity

While Cyanovirin-N was discovered for its potent anti-HIV activity, subsequent research has revealed that its biological role is much broader. wikipedia.org Its activity extends to a wide array of enveloped viruses that possess high-mannose glycans on their surface glycoproteins. mdpi.comasm.org This broad-spectrum capability positions CV-N as a versatile antiviral agent.

Studies have demonstrated the potent activity of CV-N against:

Influenza Virus: CV-N is highly effective against numerous strains of influenza A and B, including neuraminidase inhibitor-resistant strains, by targeting the viral hemagglutinin. wikipedia.orgnih.gov

Ebola Virus: The lectin inhibits Ebola virus infectivity by binding to its surface glycoprotein, GP1. pnas.org

Hepatitis C Virus: CV-N can inhibit Hepatitis C virus entry into cells. pnas.org

Herpesviruses and Measles Virus: It has shown inhibitory activity against human herpesvirus 6 and measles virus. asm.orgnih.govresearchgate.net

SARS-CoV-2: More recently, CV-N was found to neutralize SARS-CoV-2, including variants of concern, by targeting specific glycans on the Spike protein. pnas.orgpnas.org

This wide range of activity is rooted in its fundamental mechanism of targeting a conserved feature—high-mannose glycans—rather than a specific, mutable protein sequence. nih.govmdpi.com Beyond its direct antiviral function, the specific glycan-binding property of CV-N suggests potential applications in other biological contexts where high-mannose structures are relevant, such as in studying fungal biology or certain aspects of immunology, though these areas remain less explored. tbzmed.ac.irwikipedia.org

Advanced Structural and Biophysical Analyses for Refined Mechanism Elucidation

Advanced structural and biophysical techniques have been indispensable in elucidating the intricate mechanism of Cyanovirin-N's function. High-resolution structures, determined by both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have provided a detailed atomic-level view of the protein. wikipedia.orgnih.gov

These analyses revealed that CV-N is a single-chain, 11-kDa protein with a complex fold characterized by internal two-fold pseudosymmetry. wikipedia.org It is composed of two tandem sequence repeats (domains A and B) that share 32% sequence identity. nih.govwikipedia.org A fascinating structural feature is its ability to exist in two distinct quaternary states: a monomer in solution and a domain-swapped dimer in its crystalline form. nih.govelsevierpure.com

Biophysical methods have been crucial for characterizing its interactions with carbohydrates:

Isothermal Titration Calorimetry (ITC): This technique has been used to measure the binding affinity (Kd) and thermodynamics of CV-N's interaction with various glycoproteins and isolated oligosaccharides, confirming its high affinity for Man-8 and Man-9. nih.gov

NMR Spectroscopy: NMR has been used to map the binding sites and study the interaction of CV-N with specific mannose structures in solution, providing insights into the dynamics of the complex. nih.govacs.org

Surface Plasmon Resonance (SPR): SPR allows for real-time measurement of the binding kinetics of CV-N variants to immobilized glycans or viral proteins. nih.gov

Molecular Dynamics (MD) Simulations: Computational simulations are used to model the dynamic behavior of CV-N and its variants, helping to explain how distal mutations can allosterically affect the binding pocket. elifesciences.org

These advanced analyses continue to refine our understanding of how CV-N achieves its remarkable affinity and specificity, guiding the engineering of new variants with improved properties. nih.govelifesciences.orgnih.gov

In Vitro and In Vivo Research Models for Further Efficacy and Mechanistic Studies

The evaluation of cyanovirin-N's (CV-N) antiviral activity and the elucidation of its mechanism of action have been facilitated by a range of in vitro, ex vivo, and in vivo research models. These models are crucial for preclinical assessment and for understanding the intricate interactions between the lectin and viral glycoproteins.

In Vitro Models

Cell-Based Assays: A primary method for assessing the antiviral efficacy of CV-N involves cell-based assays. These assays typically use cell lines susceptible to viral infection. For instance, in human immunodeficiency virus (HIV) research, CEM-SS cells and peripheral blood mononuclear cells (PBMCs) are commonly employed. asm.org The fundamental principle of these assays is to expose the cells to a virus in the presence and absence of CV-N and then measure the extent of viral replication. A reduction in viral activity in the presence of CV-N indicates its inhibitory effect. Such studies have demonstrated that CV-N exhibits potent activity against various laboratory and primary isolates of HIV-1 in the low nanomolar range. nih.gov

Plaque Reduction Assays: To quantify the inhibitory activity of CV-N against viruses like Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), plaque reduction assays are utilized. nih.gov In this model, a confluent monolayer of susceptible cells, such as Vero cells, is infected with the virus. The virus creates localized areas of cell death, or plaques. The efficacy of CV-N is determined by its ability to reduce the number of plaques formed. nih.gov

Viral Fusion and Entry Assays: The mechanism of CV-N often involves the inhibition of viral entry into host cells. pnas.org Specific in vitro assays are designed to study this process. For example, assays measuring the fusion of viral and cellular membranes in the presence of CV-N can elucidate its role in blocking this critical step of infection. nih.gov Studies have shown that CV-N can inhibit the membrane fusion reaction mediated by the HIV envelope glycoprotein. nih.gov

Binding Assays: To investigate the direct interaction between CV-N and viral glycoproteins, various binding assays are employed. These include techniques like acoustic resonance and isothermal titration calorimetry (ITC). nih.govcapes.gov.br These methods have confirmed that CV-N binds with high affinity to the HIV surface envelope glycoprotein gp120 and to the SARS-CoV-2 Spike protein. pnas.orgwikipedia.org Such assays are instrumental in confirming the molecular target of CV-N. pnas.org

Ex Vivo Models

Human Tissue Explants: To bridge the gap between in vitro cell cultures and in vivo animal models, human tissue explants provide a more physiologically relevant system. For studying the potential of CV-N as a topical microbicide against sexually transmitted viruses like HIV, ectocervical explants are used. nih.govnih.gov These models have demonstrated that CV-N can potently inhibit HIV-1 infection of this tissue and subsequent dissemination of the virus by cells migrating from the tissue. nih.govnih.gov This model offers a valuable platform for assessing efficacy in a system that more closely mimics the human genital tract. nih.gov

In Vivo Models

Non-Human Primate Models: For preclinical evaluation of efficacy against HIV, non-human primate models are indispensable. Female macaques (Macaca fascicularis) have been used in a vaginal challenge model with a pathogenic chimeric Simian-Human Immunodeficiency Virus (SHIV). nih.gov In these studies, a gel formulation of CV-N was applied vaginally prior to viral challenge. The results showed a significant protective effect, with a large majority of the CV-N-treated macaques remaining uninfected compared to the control group. nih.gov

Rodent Models: For respiratory viruses like influenza and SARS-CoV-2, rodent models such as mice and Syrian golden hamsters are employed. nih.govpnas.org Intranasal administration of CV-N has been shown to be effective against influenza infection in mice. pnas.org In the context of SARS-CoV-2, the Syrian golden hamster model has been used to validate the in vitro inhibitory activity of CV-N. nih.gov These studies have shown that CV-N can reduce the severity of SARS-CoV-2 infections in these animal models. pnas.org

Table 1: In Vitro Efficacy of Cyanovirin-N Against Various Viruses

Virus Cell Line/Assay Finding Reference
HIV-1 CEM-SS cells, PBMCs Potent activity in the low nanomolar range against laboratory and primary isolates. nih.gov
HIV-1 Cell-based assays Irreversibly inactivates diverse laboratory strains and primary isolates. asm.org
HIV-1, HIV-2, SIV Cell-based assays Potently inhibited all tested laboratory strains. asm.org
SARS-CoV-2 Plaque Reduction Assay (Vero cells) Reduced infectivity of all tested strains, with differential activity. nih.gov
SARS-CoV-2 Pseudovirus Assay Inhibition of various strains of SARS-CoV-2 pseudovirus. nih.gov
Feline Immunodeficiency Virus Cell-based assays Potently blocked infection. nih.gov
Human Herpesvirus 6 Cell-based assays Inhibited fusion and/or infection. nih.gov

Table 2: In Vivo and Ex Vivo Efficacy of Cyanovirin-N

Model System Virus Key Finding Reference
Human Ectocervical Explants HIV-1(Ba-L) Effectively blocked infection. nih.gov
Human Ectocervical Explants HIV-1 Potently inhibited infection and virus dissemination by tissue-emigrating cells. nih.gov
Macaca fascicularis SHIV89.6P 15 of 18 CV-N-treated macaques showed no evidence of infection after vaginal challenge. nih.gov
Syrian Golden Hamster SARS-CoV-2 Reduced severity of infection. pnas.org

Table 3: Mechanistic Studies of Cyanovirin-N

Research Model/Assay Target Mechanism Investigated Finding Reference
Cell-based binding assay HIV-1 gp120 Interaction with CD4 and coreceptors Blocked binding of gp120 to cell-associated CD4 and inhibited gp120 interaction with coreceptor. nih.gov
Acoustic Resonance Whole HIV-1 virions Binding affinity Activity was related to the affinity of CV-N for binding to whole virions. nih.gov
Isothermal Titration Calorimetry (ITC) Endoglycosidase H-treated gp120 Role of glycosylation in binding Binding was completely abrogated by the removal of high-mannose oligosaccharides. capes.gov.br
ELISA SARS-CoV-2 Spike protein ACE2 binding interference CV-N did not significantly inhibit ACE2 binding to Spike. pnas.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.